N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)isobutyramide
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Overview
Description
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)isobutyramide is a synthetic organic compound with the molecular formula C11H10Cl2N2OS2 and a molecular weight of 321.23
Preparation Methods
The synthesis of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)isobutyramide typically involves the reaction of 2,5-dichlorothiophene with thiazole derivatives under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)isobutyramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu), leading to the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential use in the development of therapeutic agents for various diseases.
Industry: It is utilized in manufacturing processes to improve product quality and efficiency
Mechanism of Action
The mechanism of action of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)isobutyramide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)isobutyramide can be compared with other similar compounds, such as:
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)acetamide: This compound has a similar structure but differs in the acetamide group, which may result in different chemical and biological properties.
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,3-dimethoxybenzamide:
Properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2-methylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2OS2/c1-5(2)10(16)15-11-14-7(4-17-11)6-3-8(12)18-9(6)13/h3-5H,1-2H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFUGWPPHCOWRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=CS1)C2=C(SC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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